Thermal Isomerization Rate Comparison: 1-Chlorohexa-1,5-diene vs. Parent Bicyclic Precursor
The rate of thermal isomerization of 1-chlorobicyclo[2,2,0]hexane to 1-chlorohexa-1,5-diene has been measured over 409–497 K [1]. The Arrhenius equation for the gas-phase reaction is log(k_g/s⁻¹) = (13.49 ± 0.08) - (148.2 ± 0.6)/θ (θ = 19.15 kJ mol⁻¹) [1]. From these parameters, a radical stabilization energy of 5 ± 2 kJ mol⁻¹ for the α-chlorine atom was derived, a value in excellent agreement with data from 1,4-dichlorobicyclo[2,2,0]hexane and chloroethyl radical thermochemistry [1]. This confirms that the compound is a reliable reporter for quantifying α-chlorine stabilization effects, a property not accessible from non-halogenated 1,5-dienes.
| Evidence Dimension | Arrhenius Activation Parameter (Gas Phase) |
|---|---|
| Target Compound Data | log(k/s⁻¹) = (13.49 ± 0.08) - (148.2 ± 0.6)/θ |
| Comparator Or Baseline | 1-chlorobicyclo[2,2,0]hexane (reactant baseline) |
| Quantified Difference | Radical stabilization energy = 5 ± 2 kJ mol⁻¹ |
| Conditions | Gas phase, T = 409–497 K |
Why This Matters
This kinetic data uniquely positions 1-chlorohexa-1,5-diene as a quantitative probe for α-halogen radical stabilization, a key parameter in designing radical initiators and understanding reaction mechanisms.
- [1] The radical stabilization energy due to an a-chlorine atom from the kinetics of the thermal isomerization of 1-Chlorobicyclo[2,2,0]hexane in the gas and liquid phase. Scilit. View Source
